Resolvin E1

Description

This compound (RX 10001) is under investigation in clinical trial NCT00941018 (Single and Multiple Ascending Oral Dose Study of this compound in Healthy Volunteers).

Properties

IUPAC Name |

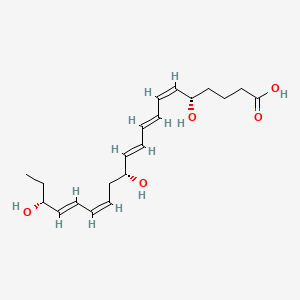

(5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPOCGPBAIARAV-OTBJXLELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201348065 | |

| Record name | Resolvin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552830-51-0 | |

| Record name | Resolvin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552830510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resolvin E1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resolvin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RESOLVIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GND3JH08JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Resolvin E1: A Technical Guide to its Discovery and Biosynthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resolvin E1 (RvE1) is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). Its discovery, spearheaded by the laboratory of Dr. Charles N. Serhan, marked a paradigm shift in our understanding of the resolution of inflammation, revealing it to be an active, biochemically programmed process rather than a passive decay of pro-inflammatory signals. RvE1 exhibits powerful anti-inflammatory and pro-resolving actions, making it a molecule of significant interest for the development of novel therapeutics for a range of inflammatory diseases. This technical guide provides an in-depth exploration of the discovery of RvE1, its intricate biosynthetic pathway, and the experimental methodologies that have been pivotal in its characterization.

The Discovery of this compound

The journey to uncover RvE1 began with the investigation of the resolution phase of acute inflammation. By employing a systems biology approach using lipid mediator informatics, researchers analyzed the temporal and spatial production of lipid mediators in resolving inflammatory exudates. This work led to the identification of a novel family of bioactive molecules, termed "resolvins" for their role in the resolution of inflammation[1][2].

Initial studies in the early 2000s demonstrated that EPA could be converted into a series of previously unknown oxygenated derivatives with potent anti-inflammatory properties[1]. Through a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and bioassays, the structure of RvE1 was elucidated as 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid[3]. The complete stereochemistry was confirmed through total organic synthesis, which also provided material for further biological testing[3].

The Biosynthesis Pathway of this compound

The biosynthesis of RvE1 is a prime example of transcellular metabolism, requiring the coordinated action of enzymes in different cell types, primarily endothelial cells and leukocytes (e.g., neutrophils)[1][4]. The pathway can be initiated through several enzymatic routes, highlighting the context-dependent nature of its production.

Key Precursors and Intermediates

-

Eicosapentaenoic Acid (EPA): The primary precursor for RvE1, this omega-3 polyunsaturated fatty acid is released from cell membrane phospholipids by the action of phospholipase A2.

-

18-hydroxyeicosapentaenoic acid (18-HEPE): A key intermediate in the biosynthesis of RvE1. The stereochemistry at the 18-position (R or S) is a critical determinant of the subsequent enzymatic steps[3][5].

Enzymatic Steps in RvE1 Biosynthesis

The formation of RvE1 from EPA involves a two-step enzymatic cascade:

-

Formation of 18-HEPE:

-

Conversion of 18-HEPE to RvE1:

-

5-Lipoxygenase (5-LOX) Pathway: The 18-HEPE produced by endothelial cells is released and taken up by adjacent leukocytes, such as neutrophils. Within the leukocyte, 5-LOX acts on 18-HEPE to form a 5(6)-epoxide intermediate[4][6].

-

Leukotriene A4 Hydrolase (LTA4H): This enzyme then converts the 5(6)-epoxide intermediate into RvE1[3].

-

The transcellular nature of this pathway underscores the importance of cell-cell interactions in the resolution of inflammation.

Quantitative Data on this compound Biosynthesis and Receptor Binding

The potency of RvE1 is reflected in its low nanomolar to picomolar concentrations required for biological activity. The following tables summarize key quantitative data related to its biosynthesis and receptor interactions.

| Parameter | Value | Cell/System | Reference |

| Receptor Binding Affinity (Kd) | |||

| RvE1 - ChemR23 | 11.3 ± 5.4 nM | Recombinant human ChemR23 | [7] |

| RvE1 - BLT1 | 45 nM | Recombinant human BLT1 | [8] |

| RvE1 - Human PMN Membranes | 48.3 nM | Human PMN membranes | [8] |

| Biological Activity (EC50) | |||

| RvE1 - ChemR23 Activation | 1.37 x 10⁻¹⁰ M | ChemR23-overexpressing cells | [9] |

| 18S-RvE1 - ChemR23 Activation | 6.33 x 10⁻¹² M | ChemR23-overexpressing cells | [9] |

Note: Further research is needed to establish definitive Km and Vmax values for the enzymes specifically involved in the RvE1 biosynthetic pathway under various physiological conditions.

Experimental Protocols

The discovery and characterization of RvE1 have relied on a suite of sophisticated analytical techniques. Below are outlines of key experimental protocols.

In Vitro Transcellular Biosynthesis of this compound

This protocol allows for the study of RvE1 production through the interaction of endothelial cells and leukocytes.

-

Cell Culture: Human umbilical vein endothelial cells (HUVEC) are cultured to confluence. Human polymorphonuclear neutrophils (PMNs) are isolated from fresh human blood.

-

Aspirin Treatment (optional): HUVEC monolayers are treated with aspirin to acetylate COX-2.

-

Co-incubation: HUVECs are washed and then incubated with isolated PMNs in the presence of EPA.

-

Lipid Extraction: After incubation, the supernatant and cell lysates are collected, and lipids are extracted using solid-phase extraction (SPE).

-

LC-MS/MS Analysis: The extracted lipids are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify RvE1.

Lipid Extraction and Solid-Phase Extraction (SPE)

This is a critical step for isolating lipid mediators from complex biological samples.

-

Sample Preparation: Biological samples (e.g., cell culture supernatant, plasma, tissue homogenate) are acidified.

-

SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned with methanol and then equilibrated with water.

-

Sample Loading: The acidified sample is loaded onto the SPE cartridge.

-

Washing: The cartridge is washed with a low-percentage methanol solution to remove polar impurities.

-

Elution: The lipid mediators, including RvE1, are eluted with a high-percentage organic solvent (e.g., methyl formate or methanol).

-

Drying and Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis

LC-MS/MS is the gold standard for the identification and quantification of lipid mediators due to its high sensitivity and specificity.

-

Chromatographic Separation: The extracted lipid sample is injected onto a reverse-phase C18 column. A gradient of aqueous and organic mobile phases is used to separate the different lipid species based on their polarity.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for resolvins.

-

Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for RvE1 are monitored. This provides high specificity and sensitivity.

-

Tandem Mass Spectrometry (MS/MS): For structural confirmation, the precursor ion of interest is fragmented, and the resulting fragmentation pattern is compared to that of an authentic RvE1 standard.

-

Visualizations of Pathways and Workflows

This compound Biosynthesis Pathway

Caption: Transcellular biosynthesis of this compound.

Experimental Workflow for this compound Analysis

Caption: General workflow for this compound analysis.

This compound Signaling through ChemR23

References

- 1. Resolvins and Protectins: Natural Pharmacophores For Resolution Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchfeatures.com [researchfeatures.com]

- 3. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral lipidomics of E-series resolvins: aspirin and the biosynthesis of novel mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and its precursor 18R-HEPE restore mitochondrial function in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and Chemokine-like Receptor 1 ChemR23 Mediate Bone Preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Regulates Th17 Function and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

Resolvin E1: A Comprehensive Technical Guide to its Structure, Properties, and Pro-Resolving Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resolvin E1 (RvE1) is an endogenous lipid mediator synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the specialized pro-resolving mediators (SPMs) family, RvE1 plays a critical role in the active resolution of inflammation, a process distinct from traditional anti-inflammatory mechanisms. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and intricate signaling pathways of RvE1. It details its potent bioactions in modulating immune responses, including the inhibition of neutrophil trafficking, enhancement of macrophage phagocytosis, and regulation of cytokine production. Furthermore, this document offers a compilation of key experimental protocols for the synthesis, quantification, and biological characterization of RvE1, intended to serve as a valuable resource for researchers in the fields of inflammation biology, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a trihydroxy-substituted derivative of eicosapentaenoic acid. Its complete stereochemistry has been determined as (5S, 6Z, 8E, 10E, 12R, 14Z, 16E, 18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid[1][2][3]. The specific arrangement of its hydroxyl groups and conjugated double bonds is crucial for its biological activity.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid | [1][2] |

| Molecular Formula | C20H30O5 | [1] |

| Molecular Weight | 350.4 g/mol | [1][2] |

| CAS Number | 552830-51-0 | [1][4] |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Soluble in ethanol (40 mg/mL) | |

| Storage | Store in solvent at -80°C for up to one year | [5] |

Biosynthesis

RvE1 is endogenously biosynthesized from EPA through a transcellular pathway involving aspirin-acetylated cyclooxygenase-2 (COX-2) in endothelial cells and 5-lipoxygenase (5-LOX) in leukocytes[4][6][7]. Aspirin's acetylation of COX-2 shifts its enzymatic activity to produce 18R-hydroxyeicosapentaenoic acid (18R-HEPE), a key precursor to RvE1[3]. This precursor is then converted by leukocyte 5-LOX to RvE1[6].

Signaling Pathways and Mechanism of Action

RvE1 exerts its pro-resolving effects by interacting with specific G protein-coupled receptors (GPCRs), primarily ChemR23 (also known as CMKLR1) and BLT1 (leukotriene B4 receptor 1)[2][8].

ChemR23-Mediated Signaling

RvE1 is a potent agonist for ChemR23, which is expressed on various immune cells, including macrophages, dendritic cells, and to a lesser extent, neutrophils[8]. Binding of RvE1 to ChemR23 initiates a cascade of intracellular signaling events that collectively dampen inflammation and promote resolution.

-

Inhibition of NF-κB Signaling: Activation of ChemR23 by RvE1 leads to the activation of Gαi/o proteins. This triggers the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt (Protein Kinase B)[9]. The activation of the Akt pathway, in turn, can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression[4][10]. This inhibition results in decreased production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[4][7].

-

Enhancement of Phagocytosis: The RvE1-ChemR23 interaction also stimulates the phagocytic activity of macrophages[4]. The Akt signaling pathway, involving mTOR and the phosphorylation of ribosomal protein S6, has been implicated in this process[11][12]. This enhanced phagocytosis facilitates the clearance of apoptotic neutrophils and cellular debris from the site of inflammation, a key step in the resolution process.

BLT1-Mediated Signaling

RvE1 also interacts with the BLT1 receptor, which is the high-affinity receptor for the potent pro-inflammatory lipid mediator leukotriene B4 (LTB4)[2]. RvE1 acts as a partial agonist at the BLT1 receptor on neutrophils[2].

-

Dampening of Pro-inflammatory Signaling: By binding to BLT1, RvE1 can competitively inhibit the binding of LTB4, thereby dampening the potent pro-inflammatory signals mediated by LTB4, such as neutrophil chemotaxis and activation. RvE1 binding to BLT1 has been shown to inhibit adenylate cyclase activity[2].

Biological Activities

RvE1 exhibits a wide range of potent anti-inflammatory and pro-resolving activities in various in vitro and in vivo models.

Quantitative Data on Biological Activities

| Biological Activity | Model System | Effective Concentration/Dose | Effect | Reference |

| Inhibition of TNF-α–induced NF-κB activation | ChemR23-transfected cells | EC50 ≈ 1.0 nM | Concentration-dependent inhibition | [4] |

| Inhibition of leukocyte infiltration | Zymosan-induced peritonitis in mice | 100 ng/mouse (i.v.) | ~50-60% reduction in leukocyte recruitment | [3] |

| Protection against TNBS-induced colitis | BALB/c mice | 1.0 µ g/mouse (i.p.) | Reduced mortality and histological damage | [4] |

| Inhibition of dendritic cell migration | In vivo mouse model | Nanomolar levels | Reduced migration to T-cell areas of the spleen | [3] |

| Reduction of IL-12 production | Dendritic cells | Nanomolar levels | Attenuation of IL-12 production | [3] |

| Inhibition of ADP-stimulated platelet aggregation | Human platelet-rich plasma | 0.1–100 nM | Concentration-dependent inhibition | [5] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Chemical Synthesis

The total synthesis of this compound is a complex, multi-step process that requires precise stereochemical control. While several synthetic routes have been developed, a common strategy involves the convergent coupling of key building blocks.

Generalized Synthetic Workflow:

-

Retrosynthetic Analysis: The target RvE1 molecule is conceptually disconnected into smaller, more readily synthesizable fragments.

-

Chiral Pool Synthesis or Asymmetric Synthesis: The stereocenters of the fragments are established using either starting materials from the chiral pool or through asymmetric reactions.

-

Fragment Coupling: The synthesized fragments are coupled together using reactions such as Wittig reactions, Sonogashira couplings, or Hiyama-Denmark couplings to construct the carbon skeleton.

-

Functional Group Manipulations: Throughout the synthesis, protecting groups are used to mask reactive functional groups, and deprotection steps are performed at appropriate stages.

-

Final Deprotection and Purification: In the final steps, all protecting groups are removed, and the final RvE1 product is purified using techniques like high-performance liquid chromatography (HPLC).

Quantification of this compound

4.2.1. Enzyme-Linked Immunosorbent Assay (ELISA)

Commercially available ELISA kits provide a sensitive method for quantifying RvE1 in biological samples.

Protocol Overview:

-

Sample Preparation: Plasma, serum, or other biological fluids are collected and may require solid-phase extraction (SPE) to concentrate the lipid mediators and remove interfering substances.

-

Standard Curve Preparation: A series of standards with known concentrations of RvE1 are prepared by serial dilution.

-

Competitive Immunoassay: The samples and standards are added to microplate wells pre-coated with an anti-RvE1 antibody. An enzyme-conjugated RvE1 tracer is then added. The free RvE1 in the sample competes with the tracer for binding to the antibody.

-

Washing and Substrate Addition: The wells are washed to remove unbound reagents. A substrate for the enzyme is added, leading to a colorimetric reaction.

-

Data Analysis: The absorbance is read using a microplate reader. The concentration of RvE1 in the samples is determined by comparing their absorbance to the standard curve.

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method for the identification and quantification of RvE1.

Protocol Overview:

-

Lipid Extraction: Lipids are extracted from the biological sample using a method such as solid-phase extraction (SPE) with a C18 cartridge.

-

Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometric Detection: The separated lipids are introduced into a tandem mass spectrometer. RvE1 is identified and quantified based on its specific precursor ion and product ions generated by collision-induced dissociation (multiple reaction monitoring - MRM).

-

Quantification: The amount of RvE1 is determined by comparing the peak area of the endogenous RvE1 to that of a known amount of a stable isotope-labeled internal standard (e.g., d5-RvE1).

In Vitro Biological Assays

4.3.1. Neutrophil Chemotaxis Assay

This assay measures the ability of RvE1 to inhibit neutrophil migration towards a chemoattractant.

Methodology:

-

Neutrophil Isolation: Neutrophils are isolated from fresh human or murine blood.

-

Transwell Assay: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a chemoattractant (e.g., LTB4 or fMLP).

-

Treatment: Isolated neutrophils are pre-treated with different concentrations of RvE1 or vehicle control and then added to the upper chamber of the Transwell.

-

Incubation: The plate is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.

-

Quantification: The number of neutrophils that have migrated to the lower chamber is quantified by cell counting or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.

4.3.2. Macrophage Phagocytosis Assay

This assay assesses the effect of RvE1 on the phagocytic capacity of macrophages.

Methodology:

-

Macrophage Culture: Macrophages (e.g., primary peritoneal macrophages or a macrophage cell line) are cultured in a multi-well plate.

-

Treatment: The macrophages are treated with various concentrations of RvE1 or vehicle control.

-

Addition of Phagocytic Targets: Fluorescently labeled particles (e.g., zymosan bioparticles or apoptotic neutrophils) are added to the macrophage culture.

-

Incubation: The cells are incubated to allow for phagocytosis.

-

Quantification: Non-ingested particles are washed away. The amount of phagocytosed particles is quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.

In Vivo Animal Models

4.4.1. Zymosan-Induced Peritonitis

This is a widely used model to study acute inflammation and its resolution.

Methodology:

-

Induction of Peritonitis: Mice are injected intraperitoneally (i.p.) with zymosan A, a yeast cell wall component that elicits an inflammatory response.

-

RvE1 Administration: RvE1 or vehicle control is administered to the mice, typically intravenously (i.v.) or i.p., at a specific time point before or after the zymosan injection.

-

Peritoneal Lavage: At various time points after zymosan injection, the peritoneal cavity is washed with PBS to collect the inflammatory exudate.

-

Cell Analysis: The total number of leukocytes and the differential cell counts (neutrophils, macrophages) in the peritoneal lavage fluid are determined by flow cytometry or manual counting.

-

Cytokine and Lipid Mediator Analysis: The levels of cytokines and other lipid mediators in the lavage fluid can be measured by ELISA or LC-MS/MS.

Conclusion

This compound is a potent endogenous mediator with a multifaceted role in the active resolution of inflammation. Its unique chemical structure dictates its interaction with specific receptors, leading to the activation of pro-resolving signaling pathways that suppress pro-inflammatory gene expression, inhibit leukocyte trafficking, and promote the clearance of cellular debris. The detailed understanding of its structure, properties, and mechanisms of action, along with the availability of robust experimental protocols, provides a solid foundation for further research into the therapeutic potential of RvE1 and its analogues for a wide range of inflammatory diseases. This technical guide serves as a comprehensive resource to facilitate and inspire future investigations in this exciting field.

References

- 1. This compound synthesis | Genesis Drug Discovery & Development [gd3services.com]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. mybiosource.com [mybiosource.com]

- 4. This compound and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Synthesis of this compound and Its Conformationally Restricted Cyclopropane Congeners with Potent Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ora.ox.ac.uk [ora.ox.ac.uk]

- 9. This compound Regulates ADP Activation of Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

Resolvin E1: A Comprehensive Technical Guide to its Mechanism of Action in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2][3] It plays a crucial role in the active resolution of inflammation, a process once thought to be passive. Unlike traditional anti-inflammatory drugs that primarily block pro-inflammatory signals, RvE1 and other SPMs actively orchestrate the return to tissue homeostasis.[4][5] This technical guide provides an in-depth exploration of the core mechanisms of action of RvE1 in inflammation, focusing on its receptor interactions, signaling pathways, and effects on key immune cells.

Core Mechanism of Action

RvE1 exerts its potent pro-resolving and anti-inflammatory effects primarily through its interaction with two distinct G protein-coupled receptors (GPCRs): ChemR23 (also known as ERV1 or CMKLR1) and BLT1, the leukotriene B4 receptor.[2][6][7][8] The differential expression of these receptors on various immune cells allows RvE1 to modulate a wide range of inflammatory responses with high specificity.

Receptor Interactions and Signaling Pathways

1. ChemR23/ERV1 Signaling:

ChemR23 is considered the primary receptor for RvE1 and is highly expressed on macrophages and dendritic cells.[9] Upon binding to ChemR23, RvE1 initiates a signaling cascade that leads to several key anti-inflammatory and pro-resolving outcomes.[10][11][12][13] This includes the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-12, and the enhancement of phagocytosis of apoptotic neutrophils and cellular debris by macrophages.[14][15][16] The signaling cascade involves the phosphorylation of Akt and the ribosomal protein S6, which are crucial for these cellular responses.[10]

References

- 1. This compound and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrophage phagocytosis assay with reconstituted target particles | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. This compound, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systemic this compound (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Frontiers | this compound-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level [frontiersin.org]

- 14. This compound receptor activation signals phosphorylation and phagocytosis. | Sigma-Aldrich [merckmillipore.com]

- 15. The Anti-Aggregative Potential of this compound on Human Platelets [mdpi.com]

- 16. Frontiers | The Role of Endogenous Eicosapentaenoic Acid and Docosahexaenoic Acid-Derived Resolvins in Systemic Sclerosis [frontiersin.org]

The Pro-Resolving Role of Resolvin E1 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resolvin E1 (RvE1) is an endogenous lipid mediator synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) that plays a pivotal role in the active resolution of inflammation. As a member of the specialized pro-resolving mediators (SPMs), RvE1 does not simply suppress inflammation but orchestrates a return to homeostasis. It actively counter-regulates pro-inflammatory signals and stimulates tissue repair processes. This technical guide provides an in-depth overview of the mechanisms of action of RvE1, focusing on its signaling pathways, cellular targets, and quantifiable effects. Detailed experimental protocols for key assays and visualizations of critical pathways are included to support further research and development in this promising therapeutic area.

Introduction to this compound and Inflammation Resolution

Inflammation is a protective host response to infection or injury. However, if uncontrolled, it can lead to chronic diseases and tissue damage. The resolution of inflammation is now understood to be an active, highly regulated process, not merely a passive decay of pro-inflammatory signals. Specialized pro-resolving mediators (SPMs), such as resolvins, are key players in this process.[1]

This compound (5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid) is biosynthesized from EPA, often in a transcellular manner involving endothelial cells and leukocytes, particularly in the presence of aspirin, which acetylates cyclooxygenase-2 (COX-2).[2][3] RvE1's potent pro-resolving actions are initiated through its interaction with specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1) and BLT1, the receptor for the pro-inflammatory leukotriene B4 (LTB4).[2][4]

The primary functions of RvE1 in resolving inflammation include:

-

Inhibition of Neutrophil Infiltration: RvE1 potently limits the recruitment of neutrophils to sites of inflammation, a critical step in preventing excessive tissue damage.[5][6]

-

Stimulation of Phagocytosis: It enhances the clearance of apoptotic neutrophils and cellular debris by macrophages, a process known as efferocytosis, which is essential for a clean resolution.[7][8]

-

Modulation of Cytokine Production: RvE1 shifts the cytokine balance from pro-inflammatory to anti-inflammatory by downregulating cytokines like TNF-α and IL-12 and promoting the production of anti-inflammatory mediators.[2][9]

-

Promotion of Tissue Repair: Recent evidence suggests that RvE1 also actively promotes the healing of damaged tissues, such as the intestinal epithelium.[10]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the binding affinities and effective concentrations of RvE1 in various in vitro and in vivo models.

| Parameter | Receptor | Value | Cell/System Type | Reference |

| Binding Affinity (Kd) | BLT1 | 45 nM | Recombinant human BLT1 | [7][11] |

| BLT1 | 48.3 nM | Human PMN membranes | [11] |

Table 1: Receptor Binding Affinities of this compound. This table details the dissociation constants (Kd) of RvE1 for its receptors, indicating a strong binding affinity.

| Assay | Effective Concentration | Effect | Cell Type | Reference |

| Neutrophil Migration | 500 nM - 2000 nM | Inhibition of fMLP-induced migration | dHL-60 cells | [5] |

| Macrophage Phagocytosis | 100 nM | 95% increase in zymosan uptake | Murine peritoneal macrophages | [2] |

| Akt Phosphorylation | 0.01 - 100 nM (dose-dependent) | Increased phosphorylation | CHO-hChemR23 cells | [12] |

| Platelet Aggregation | 10 - 100 nM | Inhibition of ADP-stimulated aggregation | Human platelets | [13] |

| Cytokine Inhibition | 0.1 µM | Suppression of IL-6 and IL-8 release | Human corneal epithelial cells | [14] |

Table 2: In Vitro Efficacy of this compound. This table outlines the effective concentrations of RvE1 required to elicit key pro-resolving and anti-inflammatory effects in various cell-based assays.

| Animal Model | RvE1 Dosage | Route of Administration | Key Finding | Reference |

| Zymosan-induced Peritonitis | 100 ng - 300 ng per mouse | i.v. or i.p. | Reduced PMN infiltration | [2][11] |

| TNBS-induced Colitis | 1.0 µg per mouse | i.p. | Reduced mortality and colonic inflammation | [9] |

| Ligature-induced Periodontitis | 0.1 µg/µl - 0.5 µg/µl (topical) | Topical | Reduced alveolar bone loss | [1] |

| Collagen-induced Arthritis | 0.1 µg - 1.0 µg per mouse | i.p. | No significant amelioration of disease severity | [4] |

Table 3: In Vivo Efficacy of this compound. This table presents the dosages of RvE1 used in various murine models of inflammation and the corresponding outcomes.

Signaling Pathways of this compound

RvE1 exerts its effects through two primary G protein-coupled receptors, ChemR23 and BLT1, leading to distinct downstream signaling events.

ChemR23-Mediated Signaling

ChemR23 is predominantly expressed on macrophages and dendritic cells.[9] Upon binding of RvE1, ChemR23 signals through Gαi/o, leading to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways.[9][15] Activation of these pathways culminates in several pro-resolving cellular responses, including the enhancement of macrophage phagocytosis and the inhibition of pro-inflammatory transcription factors like NF-κB.[11][16]

References

- 1. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Induction of Periodontitis via a Combination of Ligature and Lipopolysaccharide Injection in a Rat Model [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

- 6. In vitro Coculture Assay to Assess Pathogen Induced Neutrophil Trans-epithelial Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. olac.berkeley.edu [olac.berkeley.edu]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. Induction of TNBS colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. TNBS-induced colitis and histological analysis [bio-protocol.org]

- 16. mpbio.com [mpbio.com]

Resolvin E1 Receptor Binding: A Technical Guide to Affinity, Specificity, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding characteristics of Resolvin E1 (RvE1), a potent endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). A key player in the resolution of inflammation, RvE1's therapeutic potential is intrinsically linked to its precise interactions with specific G protein-coupled receptors (GPCRs). This document details the binding affinity and specificity of RvE1 for its primary receptors, outlines the experimental protocols used to determine these interactions, and illustrates the subsequent downstream signaling pathways.

Core Concepts: Receptor Interaction and Signaling

This compound exerts its pro-resolving and anti-inflammatory effects primarily through two well-characterized GPCRs: ChemR23 (also known as chemerin receptor 23 or CMKLR1) and the leukotriene B4 receptor 1 (BLT1).[1][2][3] RvE1 displays a higher affinity for ChemR23, where it acts as a potent agonist, initiating signaling cascades that dampen inflammation and promote tissue repair.[1][4] In contrast, its interaction with BLT1 is characterized by a lower affinity, where it functions as a partial agonist, effectively antagonizing the pro-inflammatory signaling of the high-affinity ligand leukotriene B4 (LTB4).[2][3][5]

Quantitative Binding Affinity of this compound

The binding affinity of RvE1 to its receptors is a critical determinant of its biological activity. The dissociation constant (Kd), a measure of the concentration of ligand required to occupy 50% of the receptors at equilibrium, is a key parameter. Lower Kd values indicate higher binding affinity.

| Ligand | Receptor | Cell/System | Binding Affinity (Kd) | Reference |

| This compound | Recombinant Human ChemR23 | CHO Cells | 11.3 ± 5.4 nM | [1] |

| This compound | Recombinant Human BLT1 | HEK293 Cells | 45 nM | [2][3][5] |

| This compound | Human Polymorphonuclear Leukocyte (PMN) Membranes | - | 48.3 nM | [2][3][5] |

Specificity of this compound Receptor Interaction

The specificity of RvE1 for its receptors has been demonstrated through competitive binding assays. The binding of radiolabeled RvE1 ([³H]RvE1) to human PMNs, which express BLT1, is displaced by LTB4 and a BLT1-specific antagonist, but not by a ChemR23-specific ligand.[2][3][5] Conversely, in cells expressing ChemR23, RvE1's binding is not displaced by LTB4.[5] This differential binding underscores the specific and distinct roles of these two receptors in mediating the effects of RvE1. Furthermore, the 18S stereoisomer of RvE1 has been shown to bind to both ChemR23 and BLT1 with even greater affinity and potency compared to the 18R epimer (the native form).[6][7]

Downstream Signaling Pathways

The binding of RvE1 to its receptors initiates distinct intracellular signaling cascades that collectively contribute to the resolution of inflammation.

ChemR23-Mediated Signaling

Upon binding to ChemR23, RvE1 activates several key signaling pathways. This includes the phosphorylation of Akt and the extracellular signal-regulated kinase (ERK), which in turn can attenuate the pro-inflammatory transcription factor NF-κB.[1][8][9] This signaling cascade ultimately leads to reduced production of pro-inflammatory cytokines like IL-12 and TNF-α, and enhanced phagocytosis of apoptotic cells and bacteria by macrophages.[1][8][10]

BLT1-Mediated Signaling

RvE1's interaction with the BLT1 receptor is one of partial agonism. By binding to BLT1, RvE1 can block the potent pro-inflammatory effects of LTB4, a key chemoattractant for neutrophils. This includes the attenuation of LTB4-induced calcium mobilization and NF-κB activation.[2][5][11] This "braking" signal on a major pro-inflammatory pathway is a critical component of RvE1's pro-resolving function.

Experimental Protocols

The determination of RvE1's binding affinity and specificity relies on precise experimental methodologies. The following sections provide an overview of the key experimental protocols cited in the literature.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for quantifying the interaction between a ligand and its receptor.

Objective: To determine the dissociation constant (Kd) of [³H]RvE1 for its receptors.

Materials:

-

[³H]RvE1 (radiolabeled ligand)

-

Unlabeled RvE1 (competitor)

-

Cell membranes expressing the receptor of interest (e.g., from CHO cells transfected with human ChemR23 or HEK293 cells with human BLT1)

-

Binding buffer (e.g., PBS containing 0.1% BSA)

-

Glass fiber filters

-

Scintillation fluid

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently resuspended in the binding buffer.

-

Incubation: A constant concentration of [³H]RvE1 is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled RvE1. A parallel set of incubations is performed in the presence of a large excess of unlabeled RvE1 to determine non-specific binding.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a filtration manifold. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.

-

Washing: The filters are washed with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

Functional Assays

Functional assays are employed to assess the downstream consequences of receptor activation by RvE1.

Objective: To measure changes in intracellular calcium concentration following receptor activation.

Procedure:

-

Cell Loading: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: The cells are stimulated with RvE1, LTB4, or other ligands.

-

Measurement: Changes in fluorescence are monitored over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular calcium.

Objective: To quantify the effect of RvE1 on NF-κB activation.

Procedure:

-

Transfection: Cells are co-transfected with a plasmid expressing the receptor of interest and a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

-

Stimulation: The transfected cells are pre-treated with RvE1 and then stimulated with an NF-κB activator (e.g., TNF-α).

-

Lysis and Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of RvE1 indicates inhibition of NF-κB activation.

Conclusion

This compound's precise and differential interactions with its receptors, ChemR23 and BLT1, are fundamental to its role as a key regulator of inflammation resolution. The high-affinity binding to ChemR23 initiates potent anti-inflammatory and pro-resolving signaling cascades, while its partial agonism at the BLT1 receptor provides a crucial braking mechanism on pro-inflammatory pathways. The experimental protocols detailed herein provide a framework for the continued investigation of RvE1 and other specialized pro-resolving mediators, with the ultimate goal of harnessing their therapeutic potential for a wide range of inflammatory diseases.

References

- 1. This compound Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. rupress.org [rupress.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound and Chemokine-like Receptor 1 ChemR23 Mediate Bone Preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Endogenous Synthesis of Resolvin E1 from Eicosapentaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin E1 (RvE1) is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a key regulator of inflammation resolution, RvE1 plays a crucial role in orchestrating the return to tissue homeostasis following an inflammatory response. Its biological functions include limiting neutrophil infiltration, enhancing macrophage phagocytosis of apoptotic cells and debris, and modulating cytokine production.[1][2] This technical guide provides an in-depth overview of the core principles of endogenous RvE1 synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the biosynthetic pathways and associated experimental workflows.

Core Biosynthetic Pathway

The endogenous synthesis of RvE1 is a multi-step enzymatic process that often involves transcellular biosynthesis, a cooperative effort between different cell types. The primary pathway begins with the conversion of EPA to an 18-hydroxyeicosapentaenoic acid (18-HEPE) intermediate, which is subsequently metabolized to RvE1.

Step 1: Formation of 18-hydroperoxyeicosapentaenoic acid (18-HpEPE) and 18-hydroxyeicosapentaenoic acid (18-HEPE)

The initial and rate-limiting step in RvE1 biosynthesis is the oxygenation of EPA at the C-18 position to form 18-hydroperoxyeicosapentaenoic acid (18-HpEPE), which is then rapidly reduced to the more stable 18-hydroxyeicosapentaenoic acid (18-HEPE).[3] This reaction is primarily catalyzed by two key enzymes:

-

Aspirin-acetylated cyclooxygenase-2 (COX-2): In the presence of aspirin, the active site of COX-2 is irreversibly acetylated. This modification alters its enzymatic activity, switching it from a prostaglandin synthase to a lipoxygenase-like enzyme that specifically generates 18R-HEPE from EPA.[3][4] This "aspirin-triggered" pathway is a key mechanism for the anti-inflammatory effects of aspirin.

-

Cytochrome P450 (CYP) monooxygenases: Certain CYP enzymes can also hydroxylate EPA to form 18-HEPE, providing an alternative, aspirin-independent route to RvE1 synthesis.[3]

Step 2: Conversion of 18-HEPE to a 5,6-epoxide intermediate

Once formed, 18-HEPE is released from the initial cell (e.g., endothelial cell) and taken up by a neighboring leukocyte, typically a neutrophil.[3] Within the neutrophil, the enzyme 5-lipoxygenase (5-LOX) catalyzes the introduction of molecular oxygen at the C-5 position of 18-HEPE, forming a 5-hydroperoxy intermediate. This is followed by the formation of a 5,6-epoxide intermediate, a critical branching point in the pathway.[3]

Step 3: Hydrolysis of the 5,6-epoxide to this compound

The final step in the biosynthesis of RvE1 is the enzymatic hydrolysis of the 5,6-epoxide intermediate. This reaction is catalyzed by leukotriene A4 hydrolase (LTA4H) , which opens the epoxide ring to form the trihydroxylated structure of RvE1 (5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid).[3][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core biosynthetic pathway of this compound and a typical experimental workflow for its analysis.

Quantitative Data

The following tables summarize available quantitative data regarding the concentrations of RvE1 and its precursor, 18-HEPE, in various biological matrices, as well as enzyme kinetic parameters.

Table 1: Concentrations of this compound and 18-HEPE in Biological Fluids

| Analyte | Matrix | Condition | Concentration | Reference |

| This compound | Human Plasma | Healthy volunteers with EPA and aspirin | 0.1 - 0.4 ng/mL | [6] |

| 18-HEPE | Murine Liver Tissue | fat-1 mice | 18.5 ± 3.1 ng/g | [7] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Conditions | Reference |

| Human 5-Lipoxygenase | Arachidonic Acid | ~0.07 molar fraction | 25.76 µmol/min/mg | In the presence of Tween 20 | [8] |

| Soybean Lipoxygenase-1 | Linoleic Acid | 15 µM | 287 s⁻¹ | Borate buffer, pH 9.2, 25°C | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of RvE1 biosynthesis and function.

Protocol 1: Solid-Phase Extraction (SPE) of Eicosanoids from Cell Culture Supernatants

This protocol is adapted from a method for isolating eicosanoids from cell culture media.[10]

Materials:

-

Strata® X SPE columns (Phenomenex) or equivalent C18 SPE cartridges

-

Methanol (MeOH), HPLC grade

-

Water (H₂O), HPLC grade

-

Ethanol (EtOH)

-

Internal standards (e.g., deuterated RvE1)

-

Phosphate-buffered saline (PBS)

-

Solvent A: water-acetonitrile-formic acid (63:37:0.02; v/v/v)

-

Centrifuge

-

Vacuum manifold for SPE

-

Vacuum concentrator

Procedure:

-

Sample Collection: Collect cell culture media (e.g., 2.0 mL from a six-well plate).

-

Internal Standard Spiking: Add 100 µL of a mixture of internal standards (containing 10 ng/100 µL of each standard in EtOH) to the collected media. Add another 100 µL of EtOH to bring the total EtOH concentration to 10% by volume.

-

Cell Debris Removal: Centrifuge the samples at 3000 rpm for 5 minutes to pellet any cellular debris.

-

SPE Column Conditioning:

-

Wash the Strata® X SPE column with 2 mL of MeOH.

-

Equilibrate the column with 2 mL of H₂O.

-

-

Sample Loading: Apply the supernatant from step 3 to the conditioned SPE column.

-

Washing: Wash the column with 1 mL of 10% MeOH in H₂O to remove polar impurities.

-

Elution: Elute the eicosanoids with 1 mL of MeOH.

-

Drying: Dry the eluate under vacuum.

-

Reconstitution: Reconstitute the dried extract in 100 µL of Solvent A for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general guideline for setting up an LC-MS/MS method for RvE1 quantification. Specific parameters will need to be optimized for the instrument used.

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 250 mm)[10]

-

Mobile Phase A: Water with 0.02% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.02% formic acid

-

Flow Rate: 300 µL/min[10]

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B should be optimized to achieve good separation of RvE1 from other lipid mediators.

-

Injection Volume: 50 µL[10]

-

Column Temperature: 25°C[10]

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

RvE1: The precursor ion ([M-H]⁻) is m/z 349.3. Product ions for fragmentation need to be determined by direct infusion of a pure standard.

-

Internal Standard (e.g., d5-RvE1): Monitor the appropriate precursor and product ions.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum sensitivity.[11]

Protocol 3: Chiral HPLC Separation of 18-HEPE Enantiomers

The separation of 18R- and 18S-HEPE is crucial for studying the aspirin-triggered pathway. This requires a chiral stationary phase.

Materials:

-

Chiral HPLC column (e.g., Diacel Chiralcel OD)[12]

-

n-hexane, HPLC grade

-

Ethanol, HPLC grade

-

Isopropanol, HPLC grade

-

Glacial acetic acid[12]

-

UV detector

Procedure:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of n-hexane:ethanol:isopropanol (e.g., 18:2:1, v/v/v) with the addition of 0.1% glacial acetic acid.[12] The exact ratio may need optimization depending on the specific column and system.

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Injection: Inject the extracted and purified sample containing 18-HEPE.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength appropriate for the chromophore of 18-HEPE (around 235 nm).

-

Analysis: The two enantiomers (18R-HEPE and 18S-HEPE) will elute at different retention times, allowing for their separation and quantification.

Protocol 4: In Vitro Neutrophil Transwell Migration Assay

This protocol assesses the ability of RvE1 to inhibit neutrophil chemotaxis.

Materials:

-

Human neutrophils, isolated from fresh blood[13]

-

Transwell inserts with a 3 µm polycarbonate membrane[13]

-

24-well plates

-

RPMI 1640 medium, serum-free[13]

-

Chemoattractant (e.g., fMLP or LTB4)

-

This compound

-

Flow cytometer or hemocytometer for cell counting

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from whole blood using a negative selection kit or density gradient centrifugation.[13] Resuspend the purified neutrophils in serum-free RPMI 1640.

-

Assay Setup:

-

Add 600 µL of serum-free RPMI 1640 containing the chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

-

Neutrophil Loading: Add 200,000 freshly isolated neutrophils in 100 µL of serum-free RPMI 1640 to the upper chamber of the Transwell insert.[13] For experimental conditions, pre-incubate the neutrophils with different concentrations of RvE1 before adding them to the upper chamber.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 hours to allow for neutrophil migration.[13]

-

Quantification of Migration:

-

Carefully collect 100 µL of the medium from the lower chamber.

-

Count the number of migrated neutrophils using a flow cytometer or a hemocytometer.[13]

-

-

Data Analysis: Compare the number of migrated neutrophils in the presence and absence of RvE1 to determine its inhibitory effect.

Protocol 5: Macrophage Phagocytosis Assay using Flow Cytometry

This protocol measures the effect of RvE1 on the phagocytic capacity of macrophages.

Materials:

-

Macrophage cell line (e.g., J774) or primary macrophages

-

Opsonized zymosan particles (e.g., Red Zymosan)[14]

-

This compound

-

Phagocytosis Assay Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed macrophages (e.g., 5 x 10⁵ viable cells/well) in a 96-well plate and incubate overnight at 37°C, 5% CO₂.[14]

-

Treatment: The next day, replace the medium and pre-treat the macrophages with different concentrations of RvE1 for a specified time (e.g., 1 hour).

-

Phagocytosis Induction: Add 5 µL of the Red Zymosan slurry to each well and incubate for 2-3 hours at 37°C to allow for phagocytosis.[14]

-

Quenching and Washing: Stop the phagocytosis by adding a quenching solution and wash the cells multiple times with ice-cold Phagocytosis Assay Buffer to remove non-ingested zymosan particles.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Flow Cytometry Analysis:

-

Resuspend the cell pellet in Phagocytosis Assay Buffer.

-

Analyze the cells on a flow cytometer, detecting the fluorescence of the ingested red zymosan particles in the appropriate channel (e.g., FL2 for red fluorescence).[14]

-

-

Data Analysis: Quantify the percentage of fluorescent (phagocytic) macrophages and the mean fluorescence intensity to assess the effect of RvE1 on phagocytosis.

Conclusion

The endogenous synthesis of this compound from EPA is a tightly regulated and complex process that is fundamental to the resolution of inflammation. Understanding the enzymatic cascade, cellular interplay, and regulatory mechanisms is of paramount importance for the development of novel therapeutic strategies targeting inflammatory diseases. This technical guide provides a foundational understanding of the RvE1 biosynthetic pathway, along with practical experimental protocols to facilitate further research in this exciting field. The continued investigation into the quantitative aspects of this pathway and the development of more refined analytical techniques will undoubtedly uncover new avenues for therapeutic intervention.

References

- 1. This compound, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of acetylated cyclooxygenase-2 in the biosynthesis of resolvin precursors derived from eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactome | LTA4H:Zn2+ hydrolyses 5S,6S-epoxy-18(R)-HEPE to 18(R)-RvE1 [reactome.org]

- 6. Stereochemical assignment, antiinflammatory properties, and receptor for the omega-3 lipid mediator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interfacial kinetic reaction of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic and Spectroscopic Studies of N694C Lipoxygenase: A Probe of the Substrate Activation Mechanism of a Non-Heme Ferric Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Human Neutrophil Isolation and Ex Vivo Neutrophil Migration assay [bio-protocol.org]

- 14. assaygenie.com [assaygenie.com]

Aspirin-Triggered Resolvin E1 Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin E1 (RvE1) is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a crucial role in the resolution of inflammation, a process once thought to be passive but now recognized as an active, mediator-driven phenomenon. Aspirin, a long-standing non-steroidal anti-inflammatory drug (NSAID), has been shown to trigger the biosynthesis of a specific epimer of RvE1, known as aspirin-triggered this compound (AT-RvE1). This occurs through a unique mechanism involving the acetylation of the enzyme cyclooxygenase-2 (COX-2). This technical guide provides an in-depth overview of the core principles of AT-RvE1 biosynthesis, intended for researchers, scientists, and professionals in drug development.

Core Biosynthetic Pathway

The biosynthesis of AT-RvE1 is a multi-step, transcellular process that begins with the essential omega-3 fatty acid, eicosapentaenoic acid (EPA). The key initiating event is the irreversible acetylation of cyclooxygenase-2 (COX-2) by aspirin. While aspirin inhibits the prostaglandin-producing activity of COX-2, it paradoxically endows the enzyme with a novel lipoxygenase-like activity.[1] This altered enzymatic function is pivotal for the production of the 18R-hydroxyeicosapentaenoic acid (18R-HEPE) intermediate, the precursor to AT-RvE1.[2][3] The subsequent conversion of 18R-HEPE to RvE1 is typically carried out by a 5-lipoxygenase (5-LOX) enzyme, often in a different cell type, highlighting the transcellular nature of this pathway.[2][4]

Key Molecules and Enzymes:

-

Eicosapentaenoic Acid (EPA): The primary substrate, an omega-3 polyunsaturated fatty acid.

-

Aspirin (Acetylsalicylic Acid): The trigger for the pathway through the acetylation of COX-2.[1]

-

Cyclooxygenase-2 (COX-2): The enzyme that, once acetylated by aspirin, converts EPA to 18R-HEPE.[2][3]

-

18R-Hydroxyeicosapentaenoic Acid (18R-HEPE): The key intermediate in the AT-RvE1 biosynthesis.[2]

-

5-Lipoxygenase (5-LOX): The enzyme responsible for the conversion of 18R-HEPE to downstream resolvins, including RvE1.[2][4]

-

This compound (RvE1): The final bioactive lipid mediator.

Quantitative Data on AT-RvE1 Biosynthesis

The following tables summarize key quantitative data related to the biosynthesis of aspirin-triggered resolvins.

| Parameter | Value | Species/System | Reference |

| 18S-HEPE concentration in serum (EPA alone) | 27.7 ± 7.8 pg/ml | Human | [5] |

| 18S-HEPE concentration in serum (EPA + Aspirin) | 56.5 ± 19.0 pg/ml | Human | [5] |

| Baseline 18-HEPE in serum (no supplements) | 26.4 ± 5.0 pg/ml | Human | [5] |

| Increase in total 18-HEPE with aspirin in vivo | ~6-fold | Murine air pouch | [6] |

| 18R-HEPE to 18S-HEPE ratio (EPA alone) | 1.5:1 | Murine air pouch | [6] |

| 18R-HEPE to 18S-HEPE ratio (EPA + Aspirin) | 1:1 | Murine air pouch | [6] |

Table 1: In Vivo Concentrations of 18-HEPE.

| Enzyme | Substrate | Product | Yield/Concentration | System | Reference |

| Engineered 18R-LOX | 4.0 mM EPA | 2.0 mM (641 mg/L) 18R-HEPE | E. coli | [7] | |

| Engineered 18S-LOX | 3.0 mM EPA | 1.8 mM (577 mg/L) 18S-HEPE | E. coli | [7] | |

| 5S-LOX | 0.5 mM 18R-HEPE | 0.24 mM (81 mg/L) RvE2 | Zebrafish | [7] | |

| 5S-LOX | 0.5 mM 18S-HEPE | 0.22 mM (74 mg/L) 18S-RvE2 | Zebrafish | [7] |

Table 2: In Vitro Enzymatic Conversion Yields.

Signaling Pathways and Experimental Workflows

Aspirin-Triggered this compound Biosynthetic Pathway

The biosynthesis of AT-RvE1 is a well-defined pathway initiated by the specific action of aspirin on COX-2. The following diagram illustrates the key steps, from the precursor molecule EPA to the final bioactive product, this compound. This process often involves a transcellular mechanism, where the intermediate 18R-HEPE, produced by one cell type (e.g., endothelial cells), is converted to RvE1 by a neighboring cell (e.g., a leukocyte).

Experimental Workflow for AT-RvE1 Analysis

The identification and quantification of AT-RvE1 and its precursors from biological samples require a systematic workflow. This typically involves sample collection, lipid extraction, and analysis by sophisticated techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Preparation of Aspirin-Acetylated COX-2

Objective: To generate acetylated COX-2 for in vitro enzymatic assays.

Materials:

-

Recombinant human COX-2 enzyme

-

Aspirin (acetylsalicylic acid) solution

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Arachidonic acid (or EPA) substrate

-

Stop solution (e.g., acetic acid in methanol)

Protocol:

-

Pre-incubate the recombinant human COX-2 enzyme with a freshly prepared aspirin solution (e.g., 500 µM final concentration) in the reaction buffer.[8]

-

Incubate the mixture for a specified time (e.g., 30 minutes) at 37°C to allow for the acetylation of Serine 516.[8]

-

Initiate the enzymatic reaction by adding the substrate (e.g., EPA) to the reaction mixture.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding the stop solution.

-

The products can then be extracted and analyzed by LC-MS/MS.

Cell Culture Model for Transcellular Biosynthesis

Objective: To model the transcellular biosynthesis of AT-RvE1 using co-cultures of endothelial cells and leukocytes.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Human neutrophils (isolated from fresh blood)

-

Cell culture medium (e.g., DMEM for HUVECs, RPMI-1640 for neutrophils)

-

Aspirin

-

Eicosapentaenoic acid (EPA)

-

Calcium ionophore (e.g., A23187)

Protocol:

-

Culture HUVECs to confluence in appropriate culture vessels.

-

Pre-treat the HUVEC monolayer with aspirin (e.g., 100 µM) for 30 minutes.

-

Add EPA (e.g., 10 µM) to the aspirin-treated HUVECs and incubate for a specified time (e.g., 60 minutes) to allow for the production of 18R-HEPE.

-

Isolate human neutrophils from healthy donors.

-

Add the isolated neutrophils to the HUVEC culture.

-

Stimulate the co-culture with a calcium ionophore (e.g., 5 µM A23187) to activate the neutrophils' 5-LOX pathway.

-

Incubate the co-culture for a defined period (e.g., 30 minutes).

-

Collect the supernatant and cells for lipid extraction and LC-MS/MS analysis of RvE1.

In Vivo Murine Peritonitis Model

Objective: To study the biosynthesis and effects of AT-RvE1 in a self-resolving inflammation model.

Materials:

-

Mice (e.g., C57BL/6)

-

Zymosan A solution (e.g., 1 mg/ml in saline)

-

Aspirin (for oral gavage or intraperitoneal injection)

-

Eicosapentaenoic acid (EPA) (for dietary supplementation or injection)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Administer aspirin to the mice at a specified dose and time before the inflammatory challenge.

-

Supplement the diet with EPA or administer it via injection.

-

Induce peritonitis by intraperitoneal injection of Zymosan A.[9]

-

At various time points (e.g., 4, 12, 24, 48 hours) post-zymosan injection, collect the peritoneal exudate by lavage with cold PBS.

-

Centrifuge the lavage fluid to separate the cells from the supernatant.

-

Extract lipids from both the supernatant and the cell pellet.

-

Analyze the lipid extracts for RvE1 and its precursors using LC-MS/MS.[9]

LC-MS/MS-Based Lipidomics for Resolvin Analysis

Objective: To identify and quantify this compound and its precursors in biological samples.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

Protocol:

-

Lipid Extraction: Extract lipids from the biological sample using solid-phase extraction (SPE) with C18 columns.

-

Chromatographic Separation:

-

Use a reverse-phase C18 column for separation.

-

Employ a binary solvent gradient, for example:

-

Solvent A: Water/acetonitrile/acetic acid (e.g., 80:20:0.01, v/v/v)

-

Solvent B: Acetonitrile/methanol (e.g., 80:20, v/v)

-

-

Run a gradient from a low to a high percentage of Solvent B to elute the lipid mediators based on their polarity.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) for targeted analysis.

-

Specific MRM transitions for RvE1 and 18R-HEPE should be used for sensitive and specific detection. For example, a common transition for 18-HEPE is m/z 317 -> 259.[5]

-

-

Quantification:

-

Use deuterated internal standards for accurate quantification.

-

Generate a standard curve with known concentrations of authentic RvE1 and 18R-HEPE.

-

Conclusion

The aspirin-triggered biosynthesis of this compound represents a fascinating example of how a conventional drug can modulate endogenous pro-resolving pathways. A thorough understanding of this intricate process, from the molecular mechanisms to the in vivo outcomes, is essential for the development of novel therapeutic strategies that harness the body's own resolution programs to combat inflammatory diseases. This technical guide provides a foundational resource for researchers and drug development professionals to delve into this exciting field of resolution pharmacology.

References

- 1. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral Lipidomics of E-Series Resolvins: Aspirin and the Biosynthesis of Novel Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Altering 15‐Lipoxygenases to 18‐Lipoxygenases and Their Application to the Production of 5,18‐Dihydroxyeicosapentaenoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new aspirin formulation IP1867B versus aspirin in vitro [frontiersin.org]

- 9. This compound and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]

Resolvin E1: A Technical Guide to its Biological Functions in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin E1 (RvE1) is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It is a member of the specialized pro-resolving mediators (SPMs) family, which play a critical role in the active resolution of inflammation. Unlike traditional anti-inflammatory drugs that primarily block the initiation of inflammation, RvE1 and other SPMs orchestrate the termination of the inflammatory response, promoting the return to tissue homeostasis.[1][2][3] This technical guide provides an in-depth overview of the biological functions of RvE1 in innate immunity, with a focus on its molecular mechanisms, cellular targets, and therapeutic potential.

Core Biological Functions of this compound in Innate Immunity

RvE1 exerts its potent pro-resolving and anti-inflammatory effects by interacting with specific G protein-coupled receptors (GPCRs) on the surface of innate immune cells.[4][5] The primary receptors for RvE1 are ChemR23 (also known as ERV1 or CMKLR1) and the leukotriene B4 receptor 1 (BLT1).[3][5][6][7] Through these receptors, RvE1 modulates the activity of key innate immune cells, including neutrophils and macrophages, to facilitate the resolution of inflammation.

Modulation of Neutrophil Function

Neutrophils are the first responders to sites of infection or injury, but their prolonged presence and excessive activation can lead to tissue damage. RvE1 plays a crucial role in controlling neutrophil activity by:

-

Inhibiting Neutrophil Infiltration: RvE1 actively limits the recruitment of neutrophils to inflamed tissues.[5][8][9] It achieves this by acting as a partial agonist/antagonist at the BLT1 receptor, thereby dampening the pro-inflammatory signals of leukotriene B4 (LTB4), a potent neutrophil chemoattractant.[7][10][11]

-

Promoting Neutrophil Apoptosis and Efferocytosis: RvE1 accelerates the clearance of neutrophils from inflamed sites by promoting their apoptosis (programmed cell death).[12][13] Furthermore, it enhances the engulfment and removal of these apoptotic neutrophils by macrophages, a process known as efferocytosis.[1][6][8][14] This process is critical for preventing the release of harmful intracellular contents from dying neutrophils and for promoting a pro-resolving macrophage phenotype.

Enhancement of Macrophage Pro-Resolving Functions

Macrophages are central to the resolution of inflammation, and RvE1 potentiates their pro-resolving activities. The key effects of RvE1 on macrophages include:

-

Stimulation of Phagocytosis: RvE1 enhances the capacity of macrophages to engulf and clear apoptotic cells, microbes, and cellular debris.[1][2][4][6] This action is primarily mediated through the ChemR23 receptor and involves the activation of the PI3K/Akt and ERK signaling pathways.[4][15]

-

Modulation of Cytokine Production: RvE1 skews macrophage cytokine production away from a pro-inflammatory profile towards an anti-inflammatory and pro-resolving one. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12.[5][15][16]

-

Inhibition of Inflammasome Activation: Recent evidence suggests that RvE1 can attenuate the activation of the NLRP3 inflammasome, a key driver of inflammation, thereby reducing the production of mature IL-1β.[17]

Quantitative Effects of this compound on Innate Immune Responses

The following tables summarize the quantitative data from various studies on the effects of RvE1 on key innate immune functions.

| Parameter | Cell/Model System | RvE1 Concentration | Effect | Reference |

| Neutrophil Infiltration | Murine Peritonitis | 100 ng/mouse (i.v.) | Reduced PMN infiltration | [7] |

| Murine Peritonitis | 1.0 µ g/mouse (i.v.) | Significantly reduced PMN infiltration (BLT1-independent) | [7] | |

| Phagocytosis of Apoptotic PMNs | Murine Macrophages (in vitro) | 100 nM | Enhanced phagocytosis by ~36% | [1] |

| Phagocytosis of Zymosan | Human Macrophages (in vitro) | 0.01 - 100 nM | Dose-dependent enhancement of phagocytosis | [2] |

| Murine Macrophages (in vitro) | 100 nM | Increased uptake by 95 ± 27% | [1] | |

| Cytokine Production (TNF-α) | LPS-stimulated Mouse Peritoneal Macrophages | Pretreatment with RvE1 | Inhibition of TNF-α transcription | [5] |

| Cytokine Production (IL-12p40) | LPS-stimulated Mouse Peritoneal Macrophages | Pretreatment with RvE1 | Inhibition of IL-12p40 transcription | [5] |

| NF-κB Activation | TNF-α-stimulated HEK293-ChemR23 cells | 0.1 - 100 nM | Concentration-dependent inhibition (EC50 ~1.0 nM) | [18] |

| Akt Phosphorylation | Human ChemR23-transfected CHO cells | 0.01 - 100 nM | Dose-dependent stimulation | [4] |

Signaling Pathways of this compound in Innate Immunity

RvE1 initiates intracellular signaling cascades through its receptors, ChemR23 and BLT1, leading to its diverse biological effects.

ChemR23-Mediated Signaling

Activation of ChemR23 by RvE1 on macrophages and other myeloid cells triggers several key downstream pathways:

-

PI3K/Akt Pathway: This pathway is crucial for promoting macrophage phagocytosis.[4][15] RvE1 stimulates the phosphorylation of Akt, which in turn leads to the phosphorylation of downstream targets like ribosomal protein S6, a regulator of translation.[4]

-

ERK/MAPK Pathway: The ERK pathway is also involved in RvE1-enhanced phagocytosis.[4]

-